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Compound of Interest

Compound Name:
4-Bromo-2-[(2-methoxy-5-

nitroanilino)methyl]phenol

CAS No.: 868256-55-7

Cat. No.: B2983755

Get Quote

Part 1: Executive Summary & Synthetic Context
The Scaffold
4-Bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol (C₁₄H₁₃BrN₂O₄) is a specialized

secondary amine scaffold. It bridges two distinct aromatic systems—a halogenated phenol and

a nitro-substituted anisole—via a methylene linker. This structure is typical of "privileged

scaffolds" in medicinal chemistry, often serving as a precursor for benzoxazines or as a

chelating ligand in organometallic catalysis.

Synthetic Origin & Impurity Profile
To accurately analyze this molecule, one must understand its genesis. It is synthesized via

reductive amination:

Condensation: 5-Bromosalicylaldehyde reacts with 2-Methoxy-5-nitroaniline to form a Schiff

base (imine).
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Reduction: The imine is reduced (typically using NaBH₄ or NaBH(OAc)₃) to the secondary

amine.

Critical Impurity Watchlist:

Residual Imine: Incomplete reduction. Detected by a proton signal ~8.5 ppm (CH=N).

Aldehyde Starting Material: Detected by a signal ~9.8 ppm (CHO).

Over-reduction: Cleavage of the C-N bond (rare but possible under harsh catalytic

hydrogenation).

Part 2: Spectroscopic Characterization Strategy
This section details the self-validating logic required to confirm the structure. We rely on

"smoking gun" signals—unique spectral features that cannot exist unless the structure is

correct.

Mass Spectrometry (The Isotopic Fingerprint)
Before NMR, Mass Spectrometry (LC-MS) provides the fastest confirmation due to the bromine

atom.

Theory: Bromine exists as two stable isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).

The Smoking Gun: The molecular ion cluster will not be a single peak. It must appear as a

1:1 doublet separated by 2 mass units.

Expected Signals (ESI+):

[M+H]⁺ (⁷⁹Br): ~353.0 m/z

[M+H]⁺ (⁸¹Br): ~355.0 m/z

Validation: If you see a single peak at 353, the bromine is missing (dehalogenation). If the

ratio is 3:1 (Cl pattern), you have the wrong halide.

Nuclear Magnetic Resonance (NMR) Atlas
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Solvent Recommendation: DMSO-d₆ is preferred over CDCl₃ to ensure solubility of the

nitro/phenol moieties and to slow down proton exchange, allowing observation of OH and NH

signals.

Table 1: Predicted ¹H NMR Assignment (400 MHz, DMSO-d₆)

Moiety Proton Count Multiplicity
Approx.[1]
Shift (ppm)

Diagnostic
Feature

Phenolic OH 1H Singlet (br) 10.0 - 10.5
Disappears on

D₂O shake.

Nitro-Aniline Ar-

H6'
1H Doublet (d) 7.4 - 7.6

Ortho to NH;

deshielded by

NO₂.

Nitro-Aniline Ar-

H4'
1H

Doublet of

Doublets (dd)
7.8 - 8.0

Strong

deshielding by

NO₂.

Nitro-Aniline Ar-

H3'
1H Doublet (d) 7.0 - 7.2

Ortho to OMe;

shielded by

OMe.

Phenol Ar-H3 1H Doublet (d) 6.8 - 6.9 Ortho to OH.

Phenol Ar-H5 1H
Doublet of

Doublets (dd)
7.2 - 7.3 Meta to bridge.

Phenol Ar-H6 1H Doublet (d) 7.3 - 7.5 Ortho to bridge.

Amine (NH) 1H Triplet (br) 5.5 - 6.5
Couples to CH₂;

exchangeable.

Methylene (-

CH₂-)
2H Doublet (d) 4.2 - 4.4

Collapses to

singlet on D₂O

shake.

Methoxy (-OCH₃) 3H Singlet 3.8 - 3.9
Sharp, intense

singlet.

Causality in Assignment:
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The Methylene Bridge is the linchpin. If this signal is a singlet in dry DMSO, the amine proton

is exchanging too fast. If it is a doublet, the NH is intact and coupling.

NOESY Correlation: A critical spatial check involves a NOESY experiment. You must see a

correlation between the Methoxy protons and the Ar-H3' (aniline ring). If this is absent, the

regiochemistry of the nitro/methoxy groups may be incorrect.

Infrared Spectroscopy (IR)
Nitro Group: Look for two strong bands at 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹

(symmetric).

Amine/Phenol: A broad stretch between 3300-3500 cm⁻¹.

Part 3: Analytical Workflow Visualization
The following diagram outlines the logical decision tree for confirming the identity of Lot

#868256-55-7.
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Figure 1: Analytical Decision Tree for 4-Bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol
validation.
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Part 4: Experimental Protocols
HPLC Purity Method (Reverse Phase)
This method separates the polar amine from the non-polar aldehyde precursor.

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

Mobile Phase A: Water + 0.1% Formic Acid (buffer for amine ionization).

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient:

0-2 min: 5% B (Hold)

2-15 min: 5% -> 95% B (Linear Ramp)

15-20 min: 95% B (Wash)

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm (aromatic) and 350 nm (nitro group absorbance).

Sample Prep: Dissolve 1 mg in 1 mL Acetonitrile/Water (50:50). Sonicate for 5 mins.

NMR Sample Preparation (Critical Step)
Many researchers fail here by using wet solvent, which broadens the exchangeable protons

(OH, NH) into the baseline.

Dry the Solvent: Use a fresh ampoule of DMSO-d₆ or store solvent over activated 4Å

molecular sieves for 24 hours.

Concentration: 5-10 mg of compound in 0.6 mL solvent.

Filtration: If the solution is cloudy (salt formation), filter through a 0.2 µm PTFE syringe filter

directly into the NMR tube.
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Acquisition: Set d1 (relaxation delay) to 5 seconds to ensure accurate integration of the

aromatic protons.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Contact our Ph.D. Support Team for a compatibility check
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